molecular formula C12H13N3O2 B8347453 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide

1-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide

Cat. No. B8347453
M. Wt: 231.25 g/mol
InChI Key: NUQKYZPLRXVPLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxamide

InChI

InChI=1S/C12H13N3O2/c1-17-11-4-2-9(3-5-11)7-15-8-10(6-14-15)12(13)16/h2-6,8H,7H2,1H3,(H2,13,16)

InChI Key

NUQKYZPLRXVPLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C=N2)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to Scheme 1 Step 3: Oxalyl chloride (227 mmol, 19.5 mL) and three drops of DMF were added to a solution of 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid (114 mmol, 26.4 g) in DCM (227 mL). The reaction mixture was stirred for 30 minutes at room temperature. After evaporation of the solvent, dry DCM (100 mL) was added to the crude residue. The acyl chloride solution was then added at 0° C. to a solution of ammonia in water (454 mmol, 23.4 g) and the reaction mixture was stirred overnight. After filtration and evaporation to dryness, 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide (109 mmol, 25.1 g, 96%) was obtained as a colorless solid. The crude product was used without further purification.
Quantity
19.5 mL
Type
reactant
Reaction Step One
Quantity
26.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
227 mL
Type
solvent
Reaction Step One
[Compound]
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
23.4 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.